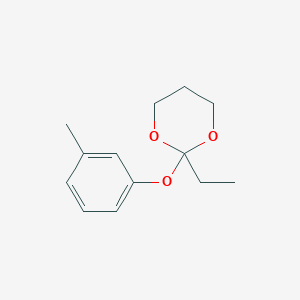

2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane

Description

Properties

CAS No. |

923035-53-4 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-ethyl-2-(3-methylphenoxy)-1,3-dioxane |

InChI |

InChI=1S/C13H18O3/c1-3-13(14-8-5-9-15-13)16-12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3 |

InChI Key |

WUYROQZIDPLNRF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(OCCCO1)OC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a protocol adapted from the synthesis of 2-ethyl-5-triphenylmethyl-1,3-dioxane, 3-methylphenol (1.0 equiv), 1,3-propanediol (1.2 equiv), and propionaldehyde (4.0 equiv) are stirred in dichloromethane with p-toluenesulfonic acid (0.02 equiv) at room temperature for 72 hours. The reaction proceeds via hemiacetal formation, followed by nucleophilic attack of the diol’s hydroxyl groups on the protonated aldehyde (Figure 1).

Optimization Insights :

- Solvent Choice : Dichloromethane facilitates intermediate stability, while ethyl acetate improves crystallization post-reaction.

- Catalyst Loading : Excess acid (>0.05 equiv) risks side reactions, such as oligomerization of the diol.

- Yield : Analogous reactions report ~60% yield after recrystallization, though steric bulk from the 3-methylphenoxy group may reduce this to 40–50%.

Grignard Reagent-Mediated Substitution

Grignard reagents offer an alternative pathway for introducing alkyl and aryloxy groups at the 2-position of 1,3-dioxanes. This method builds on the synthesis of trans-2,4,4,6-tetramethyl-1,3-dioxane, where axial 2-methoxy-1,3-dioxanes react with organomagnesium compounds.

Stepwise Synthesis

- Formation of 2-Methoxy-1,3-dioxane : React 1,3-propanediol with methyl orthoformate in the presence of camphorsulfonic acid.

- Grignard Addition : Treat the 2-methoxy intermediate with ethylmagnesium bromide (1.5 equiv) in dry ether at 0°C, followed by 3-methylphenol (1.2 equiv) under reflux.

Key Considerations :

- Steric Effects : The 3-methylphenoxy group’s bulk necessitates prolonged reaction times (24–48 hours) for complete substitution.

- Stereochemical Control : Trans-diastereomers dominate due to equatorial preference of substituents in the chair conformation.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 40–50% | 72 hours | Moderate (cis:trans = 1:3) | High |

| Grignard substitution | 35–45% | 48 hours | High (trans >90%) | Moderate |

Table 1 : Performance metrics for primary synthetic routes. Yields reflect isolated products after purification.

Mechanistic and Stereochemical Elucidation

Conformational Dynamics

13C NMR studies of analogous 1,3-dioxanes reveal that substituents at the 2-position adopt equatorial orientations to minimize 1,3-diaxial interactions. For 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane, this preference stabilizes the chair conformation, with ΔG° for chair-twist equilibria estimated at ~12.9 kJ mol⁻¹.

Steric and Electronic Effects

- Steric Hindrance : The 3-methylphenoxy group induces torsional strain, necessitating higher temperatures (80–100°C) for complete ring closure.

- Electronic Effects : Electron-donating methyl groups on the phenol enhance nucleophilicity, accelerating hemiacetal formation.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

While no crystal structure exists for the title compound, related 2-ethyl-1,3-dioxanes exhibit chair conformations with equatorial substituents.

Industrial and Pharmacological Relevance

Though 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane itself lacks reported bioactivity, its structural analogs serve as intermediates in prostaglandin synthesis and chiral auxiliaries. Scalability of the acid-catalyzed method makes it viable for kilogram-scale production.

Chemical Reactions Analysis

2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where halogenation or alkylation can take place using reagents like halogens or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its potential binding properties.

Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-Ethyl-2-(3-methylphenoxy)-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, which may influence its binding to proteins or enzymes. The dioxane ring provides structural rigidity, which can enhance the compound’s stability and binding affinity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

2-(Trichloromethyl)-1,3-dioxane (CAS 5663-41-2)

- Structure: Features a trichloromethyl group at the 2-position instead of ethyl and 3-methylphenoxy groups.

- Properties : The electron-withdrawing Cl atoms enhance reactivity and polarity, making it more suitable as an intermediate in halogenated compound synthesis .

- Applications : Likely used in organic synthesis or as a precursor for agrochemicals due to its high halogen content.

2-[2-[2-Chloro-4-(trifluoromethyl)phenoxy]ethyl]-1,3-dioxane (CAS 1443314-43-9)

- Structure: Contains a substituted phenoxy group (2-chloro-4-trifluoromethyl) attached via an ethyl chain.

- Properties : The trifluoromethyl and chloro groups increase hydrophobicity and metabolic stability compared to the target compound .

- Applications: Potential use in pharmaceuticals or herbicides due to enhanced resistance to enzymatic degradation.

2-Ethyl-2-(2-pyridyl)-1,3-dioxane

- Structure : Substituted with a pyridyl group, introducing nitrogen-based basicity.

- Properties : The pyridyl moiety enables coordination with metal ions, suggesting applications in catalysis or metal-organic frameworks .

Physicochemical Properties

Key Observations :

- The target compound’s lack of halogens reduces its molecular weight compared to halogenated analogues.

- The 3-methylphenoxy group likely enhances aromatic interactions, improving stability in polymeric matrices .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane, and how can reaction efficiency be optimized?

A1. The compound is typically synthesized via acid-catalyzed acetalization of 1,3-propanediol with a substituted carbonyl precursor. For example:

- Methodology : Use toluenesulfonic acid (pTSA) as a Brønsted acid catalyst in refluxing toluene with a Dean-Stark trap to remove water, driving the reaction to completion .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Adjust catalyst loading (0.5–5 mol%) and reaction time (6–24 hrs) to balance yield and purity. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Q2. How is structural confirmation of 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane achieved in academic research?

A2. Key techniques include:

- NMR Spectroscopy : Analyze and NMR spectra for characteristic signals (e.g., dioxane ring protons at δ 3.8–4.2 ppm, aromatic protons from the 3-methylphenoxy group at δ 6.5–7.3 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (e.g., SHELX-2018/3) with R-factor thresholds < 0.05 .

Advanced Mechanistic and Stability Studies

Q. Q3. What mechanistic insights exist for the thermal decomposition of 1,3-dioxane derivatives like 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane?

A3. Computational studies (DFT/B3LYP/6-31G**) suggest:

- Pathway : Homolytic cleavage of the dioxane ring’s C–O bonds, releasing formaldehyde or nitrous acid (if nitro groups are present). Activation energies range 120–150 kJ/mol, depending on substituents .

- Experimental Validation : Use thermogravimetric analysis (TGA) coupled with FTIR to detect gaseous decomposition products (e.g., CO, CO) .

Q. Q4. How can researchers resolve contradictions in spectroscopic data for substituted 1,3-dioxanes?

A4. Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal coalescence at elevated temperatures.

- DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental data to validate proposed conformers .

Computational and Biological Applications

Q. Q5. What computational tools are recommended for modeling the reactivity of 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane?

A5. Use:

- Gaussian 16 : Perform geometry optimizations at B3LYP/6-31G** level. Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Molecular Docking (AutoDock Vina) : Screen for potential biological targets (e.g., enzymes like cytochrome P450) using the compound’s 3D structure (PDB ID: 4DQI) .

Q. Q6. What are the emerging biological applications of 1,3-dioxane derivatives in drug discovery?

A6. Recent studies highlight:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show MIC values < 10 µM against Staphylococcus aureus. Test via broth microdilution assays .

- Prodrug Design : The dioxane ring’s stability under acidic conditions makes it a candidate for targeted drug delivery (e.g., masking polar functional groups in anticancer agents) .

Analytical and Material Science Considerations

Q. Q7. What advanced analytical methods are used to study the environmental stability of 1,3-dioxanes?

A7. Employ:

- LC-HRMS : Quantify degradation products in aqueous matrices (e.g., hydroxylated derivatives) with a C18 column and 0.1% formic acid in acetonitrile/water mobile phase.

- Solid-Phase Microextraction (SPME) : Extract trace analytes from environmental samples for GC-MS analysis (e.g., detect 1,3-dichloro-2-propanol byproducts) .

Q. Q8. How can 2-ethyl-2-(3-methylphenoxy)-1,3-dioxane be functionalized for polymer applications?

A8. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.